![molecular formula C16H18N2O3 B5397998 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B5397998.png)
1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide, also known as PAPP, is a chemical compound that has been widely studied for its potential as an inhibitor of pregnancy-associated plasma protein-A (PAPP-A). PAPP-A is an enzyme that is involved in the regulation of insulin-like growth factor (IGF) signaling, and has been implicated in a variety of physiological processes, including pregnancy, cardiovascular disease, and cancer.
Mecanismo De Acción
1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide functions as an inhibitor of IGF signaling by cleaving IGF-binding proteins (IGFBPs), which regulate the availability of IGFs to their receptors. 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide-A cleaves IGFBP-4 specifically, leading to an increase in free IGF-1 levels and activation of the IGF-1 receptor. Inhibition of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide-A leads to a reduction in IGF-1 signaling and downstream effects.
Biochemical and Physiological Effects:
Inhibition of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide has been shown to have a variety of effects on cellular and physiological processes. In cancer, inhibition of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide has been shown to reduce cell proliferation, migration, and invasion, as well as induce apoptosis. In cardiovascular disease, inhibition of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide has been shown to reduce inflammation, plaque burden, and thrombosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of studying 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide is its potential as a therapeutic target in a variety of diseases. Additionally, 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide is relatively well-characterized, with a known mechanism of action and a variety of tools available for its study. However, one limitation of studying 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide is its complex role in physiological processes, which may make it difficult to develop specific inhibitors that do not have off-target effects.
Direcciones Futuras
There are a variety of future directions for the study of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide, including the development of more specific inhibitors and the investigation of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide's role in other physiological processes. Additionally, the use of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide as a biomarker for disease diagnosis and prognosis is an area of active investigation. Finally, the potential for 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide as a therapeutic target in combination with other treatments, such as chemotherapy or radiation therapy, is an area of ongoing research.
Métodos De Síntesis
The synthesis of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 4-bromobenzoic acid with propargyl alcohol to form 4-(2-propyn-1-yloxy)benzoic acid. This intermediate is then reacted with piperidine and carbonyldiimidazole to form the final product, 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide has been studied extensively for its potential as a therapeutic target in a variety of diseases, including cancer and cardiovascular disease. In cancer, 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide has been shown to be overexpressed in a variety of tumor types, and inhibition of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide has been shown to reduce tumor growth in preclinical models. In cardiovascular disease, 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide has been implicated in the development of atherosclerosis and plaque rupture, and inhibition of 1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide has been shown to reduce plaque burden in animal models.
Propiedades
IUPAC Name |
1-(4-prop-2-ynoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-11-21-14-5-3-13(4-6-14)16(20)18-9-7-12(8-10-18)15(17)19/h1,3-6,12H,7-11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYMAXKJCTUEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

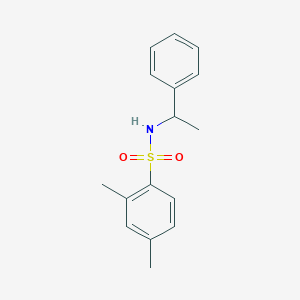
![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,3'-bipyridine](/img/structure/B5397924.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5397925.png)
![2-(2-chloro-4-{[methyl(5-quinolinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5397932.png)
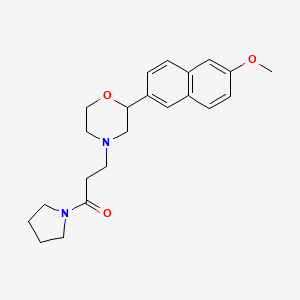
![[3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5397954.png)
![1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5397958.png)
![2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B5397964.png)
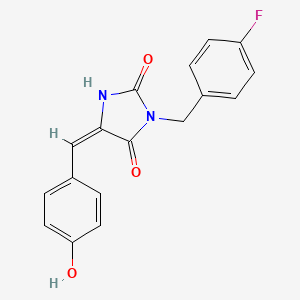
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5397976.png)
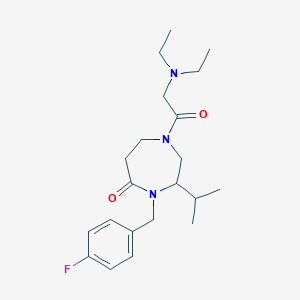
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5397996.png)
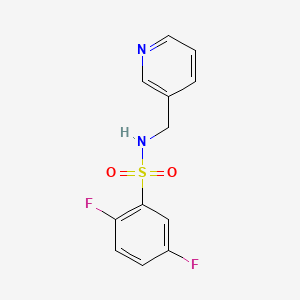
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5398015.png)